![molecular formula C18H13N7 B2565324 7-(m-トリル)-2-(ピリジン-3-イル)-7H-ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン CAS No. 900277-07-8](/img/structure/B2565324.png)
7-(m-トリル)-2-(ピリジン-3-イル)-7H-ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a tolyl group, and a fused pyrazolo-triazolo-pyrimidine system. The presence of these functional groups and the fused ring system endows the compound with unique chemical and biological properties, making it a valuable target for research and development.
科学的研究の応用
Biological Activities
Recent studies have indicated that 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine possesses various biological activities:
- Antitumor Properties : In vitro studies have suggested that this compound may exhibit antitumor activity against certain cancer cell lines. However, further in vivo studies are necessary to evaluate its efficacy and safety comprehensively.
- Antibacterial and Antifungal Activity : Preliminary investigations have shown that the compound may have activity against specific bacterial and fungal strains. The potency and selectivity of these effects remain to be fully characterized.
Medicinal Chemistry Applications
The unique structural features of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine make it a valuable scaffold in medicinal chemistry. Its potential applications include:
- Kinase Inhibition : Similar compounds have been explored as selective inhibitors of various kinases involved in cancer progression. For instance, derivatives of pyrazolo-triazolo-pyrimidines have been reported to inhibit c-Met kinase effectively, which plays a crucial role in tumor growth and metastasis .
- Antiviral Activity : There is emerging evidence suggesting that modifications of related triazole-fused compounds can lead to antiviral properties. This opens avenues for further research into the antiviral potential of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and its derivatives .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Bromophenyl substitution | Antiproliferative |
7-(2-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Fluorophenyl substitution | Kinase inhibition |
6-methyl-9-(pyridin-3-yl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Methyl group at position 6 | Anticancer activity |
This comparative analysis highlights how variations in substituents can significantly impact the biological properties and therapeutic potential of pyrazolo-triazolo-pyrimidines.
作用機序
Target of Action
Both compounds contain a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety . Compounds with this moiety are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . Therefore, the targets of these compounds could be one or more of these receptors or enzymes.
Mode of Action
The mode of action of these compounds would depend on their specific targets. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If the target is an enzyme, the compound might inhibit the enzyme’s activity, thereby affecting the biochemical pathway the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of these compounds. For example, if the target is a receptor involved in a signaling pathway, the compound’s interaction with the receptor could affect the downstream effects of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure and physicochemical properties. For example, the presence of certain functional groups could affect the compound’s solubility, which would in turn affect its absorption and distribution .
Result of Action
The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. For example, if the compound inhibits an enzyme involved in cell division, the result could be a decrease in cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
準備方法
The synthesis of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and coupling reactions. One common synthetic route involves the cyclization of a suitable precursor, such as a pyridine derivative, with a tolyl-substituted hydrazine and a triazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, such as palladium, and solvents, such as dimethylformamide (DMF), to facilitate the formation of the desired product .
化学反応の分析
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines may produce amino-substituted derivatives .
類似化合物との比較
Similar compounds to 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo-triazolo-pyrimidine derivatives, such as imidazo[1,2-a]pyrimidines and triazolo[1,5-a]pyridines. These compounds share similar structural features and exhibit comparable biological activities. 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of the pyridine and tolyl groups, which confer distinct chemical properties and biological activities .
生物活性
The compound 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of a class of fused heterocycles that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions beginning from simpler organic precursors. A common synthetic route includes oxidative cyclization processes that yield the desired pyrazolo-triazolo-pyrimidine structure. The synthesis has been documented to involve various intermediates and reaction conditions that are crucial for achieving high yields and purity of the final product .
Anticancer Properties
Research indicates that 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells .
The mechanism through which this compound exerts its anticancer effects primarily involves:
- Inhibition of CDK2 : This leads to disrupted cell cycle progression.
- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the activity of caspases (caspase 3/7, caspase 8, and caspase 9), which are essential for programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound has stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing reduced toxicity towards normal breast cells (MCF-10A) .
- Apoptotic Mechanisms : One study highlighted that the most active derivatives led to increased apoptosis through caspase activation pathways. This suggests a promising potential for these compounds as targeted cancer therapies .
- Comparative Studies : In comparative analyses with other pyrazolo-triazine derivatives, this compound exhibited superior cytotoxic activities against multiple cancer lines (IC50 values ranging from 45–97 nM for MCF-7 and HCT-116) .
Data Table: Biological Activity Summary
Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
---|---|---|---|
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | MCF-7 | 45–97 | CDK2 inhibition |
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | MDA-MB-231 | 45–97 | Apoptosis induction |
Cisplatin | MCF-7 | ~100 | DNA cross-linking |
特性
IUPAC Name |
10-(3-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-12-4-2-6-14(8-12)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)13-5-3-7-19-9-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFYRLUKWPJCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。